molecular formula C19H16N2O5S2 B2381992 (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 637318-98-0

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No.: B2381992
CAS No.: 637318-98-0
M. Wt: 416.47
InChI Key: YDHHUSLIYMMEAV-RVDMUPIBSA-N
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Description

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a complex organic compound that features a furan ring, a thioxothiazolidinone moiety, and a benzoic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Mechanism of Action

The biological activity of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is primarily attributed to its ability to interact with bacterial cell membranes and enzymes. The furan ring and thioxothiazolidinone moiety can disrupt membrane integrity and inhibit key enzymes, leading to cell death . Additionally, the benzoic acid group can enhance the compound’s ability to penetrate bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is unique due to its combination of a furan ring, thioxothiazolidinone moiety, and benzoic acid group. This unique structure imparts a broad spectrum of biological activities and makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c22-16(20-13-7-5-12(6-8-13)18(24)25)4-1-9-21-17(23)15(28-19(21)27)11-14-3-2-10-26-14/h2-3,5-8,10-11H,1,4,9H2,(H,20,22)(H,24,25)/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHHUSLIYMMEAV-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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